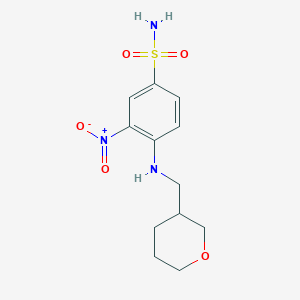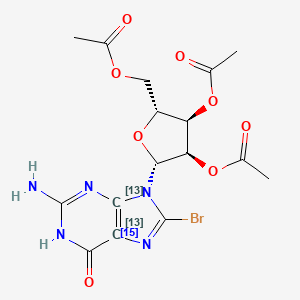
8-Bromo-2',3',5'-tri-O-acetylguanosine-13C2,15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N is a stable isotope-labeled compound. It is an intermediate in the synthesis of 8-Aminoguanosine-13C2,15N, which is a potent inhibitor of purine nucleoside phosphorylase. This compound is also a labeled analog of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N involves the bromination of guanosine followed by acetylation. The isotopic labeling with 13C and 15N is achieved through the use of labeled precursors in the synthesis process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale bromination and acetylation reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions are typically used to hydrolyze the acetyl groups.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major product is 8-Bromo-guanosine.
Wissenschaftliche Forschungsanwendungen
8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of other labeled compounds.
Biology: In studies involving nucleoside analogs and their interactions with enzymes.
Medicine: Potential use in the development of antiviral and anticancer agents.
Industry: Used in the production of labeled compounds for research and development.
Wirkmechanismus
The mechanism of action of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N involves its conversion to 8-Aminoguanosine-13C2,15N, which inhibits purine nucleoside phosphorylase. This inhibition disrupts the purine salvage pathway, affecting nucleotide metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-2’,3’,5’-tri-O-acetylguanosine: The unlabeled analog.
8-Aminoguanosine: A potent inhibitor of purine nucleoside phosphorylase.
8-Bromo-guanosine: The hydrolysis product of 8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N.
Uniqueness
8-Bromo-2’,3’,5’-tri-O-acetylguanosine-13C2,15N is unique due to its stable isotope labeling, which allows for detailed studies in metabolic pathways and enzyme interactions.
Eigenschaften
Molekularformel |
C16H18BrN5O8 |
|---|---|
Molekulargewicht |
491.23 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-8-bromo-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18BrN5O8/c1-5(23)27-4-8-10(28-6(2)24)11(29-7(3)25)14(30-8)22-12-9(19-15(22)17)13(26)21-16(18)20-12/h8,10-11,14H,4H2,1-3H3,(H3,18,20,21,26)/t8-,10-,11-,14-/m1/s1/i9+1,12+1,19+1 |
InChI-Schlüssel |
JLZCAXCVNVVXJL-FZXKLGSOSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=[15N][13C]3=[13C]2N=C(NC3=O)N)Br)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Chloro-4-[2-(2-methoxyethoxy)ethylsulfonyl]benzenesulfonamide](/img/structure/B13854712.png)
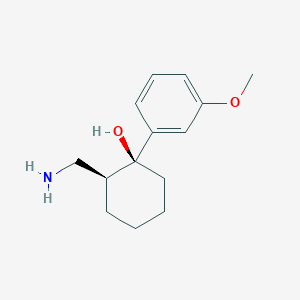
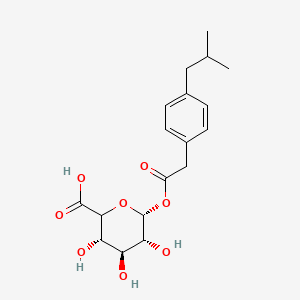
![N-(4-imidazo[1,2-a]pyrazin-5-yl-3-methoxyphenyl)methanesulfonamide](/img/structure/B13854720.png)
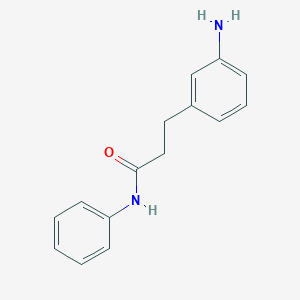

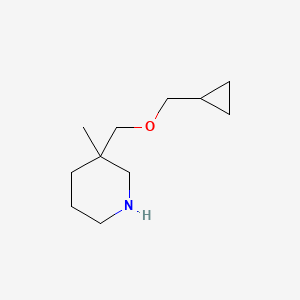
![1-[(Z)-benzylideneamino]imidazolidine-2,4-dione](/img/structure/B13854735.png)
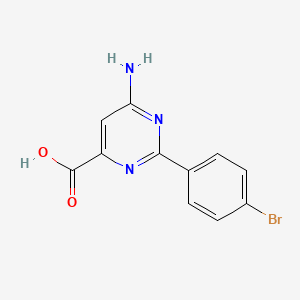
![N-2-Amino-4,5,6,7-tetrahydro-6-benzothiazolyl]-2-nitrobenzenesulfonamide](/img/structure/B13854769.png)
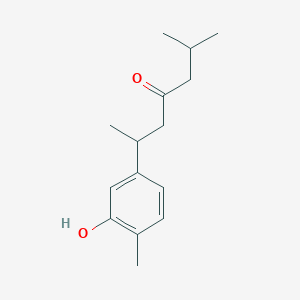
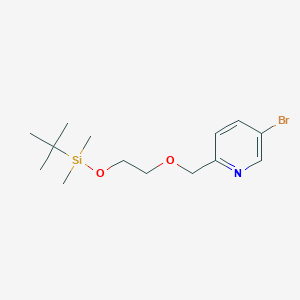
![Ethyl (1R,5R,6R)-7-acetyl-5-(pentan-3-yloxy)-7-azabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B13854786.png)
